5-methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole
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Overview
Description
5-methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole is a heterocyclic compound that features both isoxazole and pyrazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its presence in various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of α,β-unsaturated ketones with hydrazine derivatives to form the pyrazole ring, followed by cyclization with hydroxylamine to form the isoxazole ring . The reaction conditions often involve refluxing in methanol or ethanol with catalysts such as potassium carbonate or sodium acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted isoxazoles.
Scientific Research Applications
5-methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 5-methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-5-phenyl-1H-pyrazole
- 5-methoxy-2-(3-methyl-4-(1-phenyl-1H-pyrazol-4-yl)-5-isoxazolyl)phenol
- 5-isopropoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol
Uniqueness
5-methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole is unique due to its dual-ring structure, which combines the properties of both isoxazole and pyrazole rings. This structural feature contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
5-methyl-3-phenyl-4-(1H-pyrazol-5-yl)-1,2-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-9-12(11-7-8-14-15-11)13(16-17-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEUFOXJFRMHSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=NN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372571 |
Source
|
Record name | 5-methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
21 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26729345 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
265125-69-7 |
Source
|
Record name | 5-methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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